Diethyl azoxybenzene-4,4'-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl azoxybenzene-4,4’-dicarboxylate can be synthesized through the esterification of azoxybenzene-4,4’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for diethyl azoxybenzene-4,4’-dicarboxylate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous reactors and efficient separation techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl azoxybenzene-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azoxy group to an azo or amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Azo or amine derivatives.
Substitution: Products with substituted ester groups.
Scientific Research Applications
Diethyl azoxybenzene-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of materials with specific chemical properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of diethyl azoxybenzene-4,4’-dicarboxylate involves its interaction with molecular targets through its azoxy group. The compound can undergo redox reactions, influencing various biochemical pathways. The azoxy group can interact with enzymes and proteins, potentially modifying their activity and function .
Comparison with Similar Compounds
Similar Compounds
Azobenzene-4,4’-dicarboxylic acid: Similar structure but lacks the ester groups.
Diethyl azoxybenzoate: Similar ester groups but different aromatic substitution pattern.
Azoxybenzene: Lacks the carboxylate ester groups.
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)-(4-ethoxycarbonylphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOVRYZFUGHEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884309 | |
Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6421-04-1, 34241-38-8 | |
Record name | Diethyl azoxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4,4'-azoxybisbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl azoxybenzene-4,4′-dicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8N5PWW9RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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